molecular formula C12H11BrN2O3 B11792142 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid CAS No. 1437435-90-9

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid

Cat. No.: B11792142
CAS No.: 1437435-90-9
M. Wt: 311.13 g/mol
InChI Key: ZRKKMAPWOHFPOO-UHFFFAOYSA-N
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Description

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid typically involves the following steps:

    Condensation: The reaction of the brominated phthalazinone with butanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amino derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phthalazinone ring play crucial roles in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar structures and biological activities.

    Brominated Aromatics: Compounds containing bromine atoms attached to aromatic rings.

Uniqueness

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid is unique due to its specific combination of a brominated phthalazinone ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1437435-90-9

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

2-(7-bromo-1-oxophthalazin-2-yl)butanoic acid

InChI

InChI=1S/C12H11BrN2O3/c1-2-10(12(17)18)15-11(16)9-5-8(13)4-3-7(9)6-14-15/h3-6,10H,2H2,1H3,(H,17,18)

InChI Key

ZRKKMAPWOHFPOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C(=O)C2=C(C=CC(=C2)Br)C=N1

Origin of Product

United States

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